

An In-depth Technical Guide to the Thermochemical Properties of 3-Acetylaniline

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Compound of Interest

Compound Name: 3-Acetylaniline

Cat. No.: B120557

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Introduction

3-Acetylaniline, also known as 3-aminoacetophenone, is a crucial intermediate in the synthesis of a wide array of organic compounds, including pharmaceuticals and dyes.^{[1][2]} A thorough understanding of its thermochemical properties is paramount for process optimization, safety assessments, and the prediction of reaction equilibria and kinetics. This technical guide provides a comprehensive overview of the key thermochemical data for **3-acetylaniline**, details the experimental methodologies used for their determination, and presents a visualization of a key synthetic pathway involving this compound.

Core Thermochemical Data

A summary of the essential thermochemical properties of **3-acetylaniline** in the solid phase is presented below. These values are critical for calculations involving reaction enthalpies, phase transitions, and thermal stability.

Thermochemical Property	Symbol	Value (kJ/mol)	Method	Reference
Standard Molar Enthalpy of Formation (solid)	$\Delta_f H^\circ(s)$	-173.00 ± 0.40	Combustion Calorimetry	NIST WebBook[3]
Standard Molar Enthalpy of Combustion (solid)	$\Delta_c H^\circ(s)$	-4261.00 ± 0.40	Combustion Calorimetry	NIST WebBook[3]
Enthalpy of Fusion	$\Delta_{fus} H$	29.00	Not Specified	Cheméo (from NIST)[4]

Note: The enthalpy of fusion is provided at a temperature of 371.20 K. Values for other properties such as the Gibbs free energy of formation and ideal gas heat capacity have been estimated using computational methods like the Joback method and are available in databases like Cheméo.[4]

Experimental Protocols

The determination of the thermochemical properties of **3-acetylaniline** relies on established calorimetric techniques. While specific experimental protocols for this compound are not extensively published, the following sections describe the general and widely accepted methodologies for determining the key parameters listed above.

Combustion Calorimetry for Enthalpy of Formation and Combustion

The standard enthalpy of combustion of **3-acetylaniline** is determined using an oxygen bomb calorimeter.[5][6][7][8] This technique involves the complete combustion of a known mass of the sample in a high-pressure oxygen environment. The heat released during the combustion process is absorbed by the surrounding water and the calorimeter components, leading to a measurable temperature increase.

General Protocol:

- **Sample Preparation:** A pellet of a precisely weighed sample of **3-acetylaniline** (typically around 1 gram) is placed in a crucible within the bomb.^[7] A fuse wire is attached to the electrodes, making contact with the sample to initiate combustion.
- **Bomb Assembly and Pressurization:** The bomb is sealed and purged with oxygen to remove atmospheric nitrogen. It is then filled with pure oxygen to a pressure of approximately 30 atm.^[6]^[7]
- **Calorimeter Setup:** The bomb is placed in a calorimeter bucket containing a known mass of water. The entire assembly is housed in an insulating jacket to minimize heat exchange with the surroundings.
- **Combustion and Temperature Measurement:** The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is monitored precisely before, during, and after the combustion to determine the temperature change.
- **Calculation:** The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid), and corrections for the heat of formation of nitric acid (from residual nitrogen) and the heat of combustion of the fuse wire. The standard enthalpy of formation can then be derived from the standard enthalpy of combustion using Hess's law.

Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion

Differential scanning calorimetry is a thermoanalytical technique used to measure the heat flow into or out of a sample as a function of temperature or time.^[9] It is a common method for determining the enthalpy of fusion.

General Protocol:

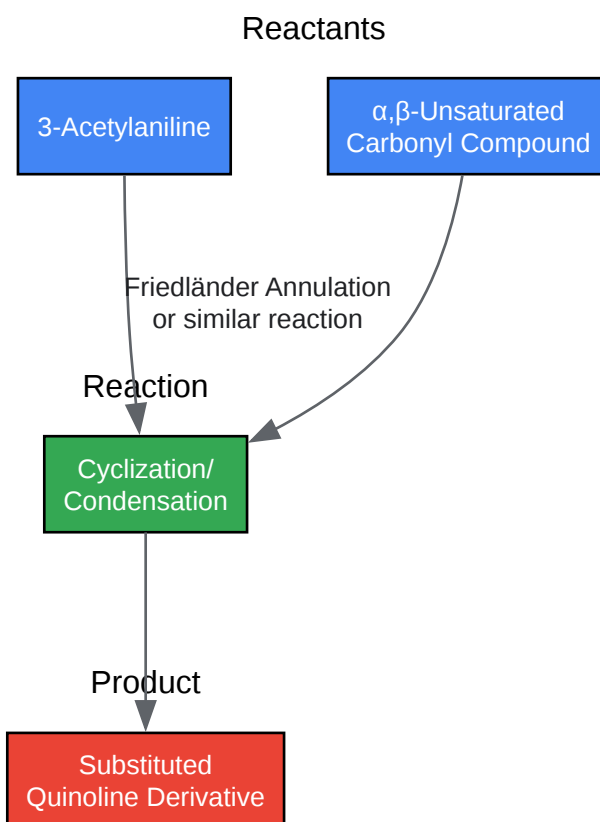
- **Sample Preparation:** A small, accurately weighed sample of **3-acetylaniline** is hermetically sealed in a sample pan (commonly made of aluminum). An empty sealed pan is used as a reference.
- **Instrument Setup:** The sample and reference pans are placed in the DSC cell. The instrument is programmed to heat the sample at a constant rate through its melting point.

- **Measurement:** The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. As the sample melts, it absorbs heat, resulting in an endothermic peak on the DSC thermogram.
- **Calculation:** The area under the melting peak is directly proportional to the enthalpy of fusion. The instrument's software integrates this peak area to provide the value for the enthalpy of fusion.

Visualization of a Synthetic Pathway

3-Acetylaniline is a versatile precursor in organic synthesis. One of its important applications is in the synthesis of quinoline derivatives, which are present in a wide variety of biologically active compounds.^{[1][2][10][11][12][13]} The following diagram illustrates a generalized reaction pathway for the synthesis of a quinoline derivative from **3-acetylaniline**.

Synthesis of a Quinoline Derivative from 3-Acetylaniline



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Caption: A generalized workflow for the synthesis of substituted quinolines from **3-acetylaniline**.

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